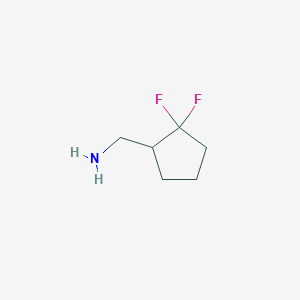

(2,2-Difluorocyclopentyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,2-difluorocyclopentyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c7-6(8)3-1-2-5(6)4-9/h5H,1-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRMIWGEPCWIBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Difluorocyclopentyl Methanamine and Its Analogues

Established Synthetic Routes and Preparative Strategies

The preparation of (2,2-Difluorocyclopentyl)methanamine relies on a series of well-defined reaction sequences that transform simple starting materials into the complex target molecule. These strategies prioritize yield, scalability, and operational simplicity.

Multi-step Reaction Sequences

A key synthetic pathway to this compound is a multi-step process that begins with a readily available cycloalkanone. google.com A documented route involves a three-step sequence: a Mannich reaction, fluorination, and a final reduction. google.com

The general approach is outlined below:

Mannich Reaction: A cycloalkanone is reacted with an aldehyde (like paraformaldehyde) and a secondary amine (such as dibenzylamine) to form a β-amino ketone intermediate. google.com

Fluorination: The β-amino ketone intermediate is then subjected to a fluorination agent to introduce the geminal difluoro group at the C2 position of the cyclopentane (B165970) ring. google.com

Reduction/Deprotection: The final step involves the reduction of the ketone and/or removal of protecting groups from the amine. In the patented method, a reduction with hydrogen over a catalyst removes the benzyl (B1604629) groups from the nitrogen atom to yield the final primary amine, this compound. google.com

This structured sequence provides a reliable method for accessing the target compound and is noted for its high yield and suitability for larger-scale production. google.com For related structures, such as cyclopropylmethanamines, syntheses can be more extensive, sometimes involving up to 12 steps that may include Wittig reactions, Corey-Chaykovsky cyclopropanation, and transformations involving Weinreb amides. nih.gov

Mannich Reaction in Cycloalkylmethanamine Synthesis

The Mannich reaction is a cornerstone in the synthesis of cycloalkylmethanamines. google.comnih.gov It is a three-component condensation reaction that efficiently forms a carbon-carbon bond and introduces an aminoalkyl group. wikipedia.orgbyjus.comorganic-chemistry.org In the context of this compound synthesis, the reaction assembles the core aminoketone structure before fluorination. google.com

The mechanism begins with the formation of an electrophilic iminium ion from the reaction of an aldehyde and a secondary amine. wikipedia.orgmsu.edu A ketone, which acts as the nucleophile via its enol form, then attacks the iminium ion. wikipedia.orgbyjus.com This process results in the formation of a β-amino carbonyl compound, known as a Mannich base. byjus.com

A specific example from a patented procedure is detailed in the table below. google.com

| Reactants | Reagents/Catalysts | Conditions | Product |

| Cyclopentanone (B42830), Paraformaldehyde, Dibenzylamine | Ethanol (solvent), Potassium hydrogen phthalate (B1215562), Concentrated hydrochloric acid | Stir at room temperature for 1 hr, then heat to 75°C for 20 hrs | 2-((Dibenzylamino)methyl)cyclopentan-1-one |

This reaction is typically performed in a buffered system to maintain an optimal pH (e.g., pH 3-6), which facilitates both the formation of the iminium ion and the enolization of the ketone. google.com

Reduction Reactions for Amine Formation

The final and crucial step in many synthetic routes to this compound is the formation of the primary amine. This is most commonly achieved through reduction reactions.

One primary method is the catalytic hydrogenation of a protected amine intermediate. For instance, after the Mannich reaction and fluorination steps, the resulting N,N-dibenzylated amine can be deprotected by reacting it with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). google.com This cleaves the benzyl groups, liberating the primary amine. google.com

Another widely used strategy in organic synthesis for forming primary amines is the reduction of nitriles (R-C≡N). openstax.orgyoutube.com While not explicitly detailed for the title compound in the primary sources, this is a fundamental and versatile method for producing cycloalkylmethanamines. The carbon-nitrogen triple bond of a nitrile can be reduced to a primary amine (-CH₂NH₂) using several powerful reducing agents. chemguide.co.uk

| Reducing Agent | Typical Conditions | Notes |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether or THF solvent, followed by an aqueous workup. openstax.orgchemguide.co.uk | A very powerful and common reducing agent for nitriles. openstax.orgyoutube.com |

| Catalytic Hydrogenation (H₂ gas) | Metal catalyst (e.g., Pd, Pt, Raney Nickel) at elevated temperature and pressure. chemguide.co.ukcommonorganicchemistry.com | A "clean" method, but can sometimes lead to secondary and tertiary amine byproducts. commonorganicchemistry.com |

| Borane Complexes (e.g., BH₃-THF) | Typically performed in THF with heating. commonorganicchemistry.com | Offers an alternative to metal hydrides. commonorganicchemistry.com |

Large-Scale Preparations

Modern approaches to enhance scalability and efficiency in chemical manufacturing include continuous flow chemistry. This technique, where reactants are continuously pumped through a reactor, allows for better control over reaction parameters, improved safety, and higher productivity compared to traditional batch processing. nih.gov For example, the synthesis of tetrahydronaphthyridine (THN) cores has been successfully automated in a continuous flow system, demonstrating a productivity of 445 mg per hour. nih.gov Such methodologies represent the future of large-scale synthesis for complex pharmaceutical intermediates.

Furthermore, green chemistry principles are increasingly influencing large-scale synthesis. The use of high hydrostatic pressure (HHP) is an emerging technology that can activate chemical reactions and is well-suited for industrial production, with robust and readily available instrumentation. rsc.org

Stereoselective and Asymmetric Synthesis

Chirality is a critical factor in the development of pharmaceuticals, as different enantiomers of a drug molecule can have vastly different biological activities. nih.gov Therefore, methods that can selectively produce a single desired enantiomer of this compound or its derivatives are of paramount importance.

Enantioselective Approaches to Difluorocyclopentylmethanamine Derivatives

Achieving stereocontrol in the synthesis of fluorinated compounds presents unique challenges. Several advanced strategies have been developed for the asymmetric synthesis of related amine structures, which can be adapted for the synthesis of enantiopure this compound derivatives.

Asymmetric Mannich Reactions: The Mannich reaction can be rendered enantioselective by using chiral organocatalysts, such as proline and its derivatives. wikipedia.org These catalysts can direct the approach of the nucleophile to the iminium ion, resulting in the preferential formation of one enantiomer of the β-amino ketone product. wikipedia.orgorganic-chemistry.org This approach has been used to synthesize α-(3-pyrrolyl)methanamines with excellent enantioselectivity. rsc.org

Chiral Catalyst-Mediated Reactions: Chiral phosphoric acids have emerged as powerful catalysts for enantioselective reactions. For example, they have been used to catalyze the Friedel-Crafts reaction between indolizines and N-acyl imines to produce α-tetrasubstituted methanamines with up to 98% enantiomeric excess (ee). nih.gov

Desymmetrization of gem-Difluoro Compounds: A novel approach involves the selective reaction of one of the two fluorine atoms in a gem-difluoro group. A method using a frustrated Lewis pair (FLP) composed of a chiral sulfide (B99878) as the Lewis base has been reported for the monoselective C-F bond activation of geminal difluoroalkanes. nih.gov This strategy desymmetrizes the prochiral center, leading to the formation of enantioenriched monofluorinated products. nih.gov

These enantioselective methods provide powerful tools for accessing specific stereoisomers of this compound and its analogues, which is essential for investigating their pharmacological properties and for the development of new chiral drugs. nih.gov

Chiral Induction and Control in Cyclopentyl Ring Systems

The introduction of chirality in the cyclopentyl ring system of this compound is a critical challenge in its synthesis. The stereochemistry of the final product is largely determined by the method used to construct or modify the five-membered ring. While direct asymmetric gem-difluorination of a pre-existing cyclopentane ring is one approach, achieving high levels of enantioselectivity can be difficult.

A more common strategy involves the use of chiral starting materials or chiral auxiliaries to guide the stereochemical outcome of the reaction. For instance, the synthesis can commence from a chiral cyclopentenone derivative, which is a versatile synthon for the construction of various bioactive molecules. The inherent chirality of the starting material can direct the subsequent fluorination and functionalization steps.

Another approach to chiral induction is the use of enantiomerically pure catalysts to control the formation of stereocenters. Although specific examples for the direct asymmetric synthesis of this compound are not extensively documented, analogous transformations in similar systems provide a blueprint for potential synthetic routes. The addition of a chiral non-racemic dopant to a nematic liquid crystal has the effect of transferring the molecular chirality to the phase organization, a principle that can be adapted to synthetic chemistry. chemistryviews.org

The stereochemical configuration of related cyclopentane derivatives has been established using techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, which allows for the determination of the relative orientation of protons on the ring. nih.gov Such analytical methods are crucial for verifying the success of chiral induction strategies.

Catalytic Asymmetric Synthesis (e.g., Chiral Phosphoric Acid Catalysis, Organocatalysis)

Catalytic asymmetric synthesis represents a powerful tool for accessing enantiomerically enriched molecules. Chiral phosphoric acids (CPAs) and organocatalysts have emerged as highly effective catalysts for a wide range of asymmetric transformations.

Chiral Phosphoric Acid (CPA) Catalysis:

Chiral phosphoric acids have proven to be versatile Brønsted acid catalysts for the enantioselective synthesis of various chiral molecules, including those containing fluorine. nih.govresearchgate.net In the context of synthesizing this compound, a CPA could be employed in a key stereochemistry-determining step. For example, a CPA could catalyze the enantioselective reduction of a suitable imine precursor, or facilitate an asymmetric cyclization to form the cyclopentane ring. The combination of metals with CPAs has enabled various catalytic modes beyond typical acid catalysis, such as relay catalysis and ion-pairing catalysis. researchgate.net

A plausible synthetic route could involve the CPA-catalyzed asymmetric addition of a nucleophile to a difluorinated cyclopentenone derivative. The catalyst would create a chiral environment, favoring the formation of one enantiomer over the other. The resulting intermediate could then be converted to the target methanamine.

| Catalyst Type | Potential Application in Synthesis | Expected Outcome |

| Chiral Phosphoric Acid (CPA) | Asymmetric reduction of a 2,2-difluorocyclopentyl imine | Enantiomerically enriched this compound |

| Chiral Phosphoric Acid (CPA) | Enantioselective Friedel-Crafts reaction with a difluorinated cyclopentyl electrophile | Chiral functionalized difluorocyclopentane intermediate |

Organocatalysis:

Organocatalysis offers a complementary approach to metal-based catalysis, often utilizing small, chiral organic molecules to promote asymmetric reactions. researchgate.net For the synthesis of chiral this compound, an organocatalyst could be used in several ways. For instance, a chiral amine catalyst could be used for the asymmetric Michael addition to a difluorinated α,β-unsaturated aldehyde, setting the stereochemistry of the cyclopentane ring. rsc.org

Another potential application of organocatalysis is in the asymmetric reduction of an imine derived from 2,2-difluorocyclopentanecarbaldehyde. Chiral organocatalysts, such as those based on cinchona alkaloids, have been successfully used for the enantioselective conjugate addition of α-fluoroketoesters to nitroolefins, demonstrating their utility in controlling stereochemistry in fluorinated systems. rsc.org

| Organocatalyst Type | Potential Application in Synthesis | Expected Outcome |

| Chiral Amine (e.g., prolinol derivative) | Asymmetric Michael addition to a difluorinated cyclopentenone | Enantiomerically enriched difluorocyclopentanone intermediate |

| Cinchona Alkaloid Derivative | Asymmetric conjugate addition to a difluorinated α,β-unsaturated system | Chiral difluorinated cyclopentane with controlled stereocenters |

Exploration of Reaction Mechanisms

Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and achieving the desired stereochemical outcome.

Mechanistic Pathways of Fluorination Reactions

The introduction of the gem-difluoro moiety onto the cyclopentane ring is a key transformation. This is typically achieved through the fluorination of a corresponding ketone precursor, 2-cyclopentanone. The mechanism of this reaction can vary depending on the fluorinating agent used.

With electrophilic fluorinating agents, such as Selectfluor®, the reaction likely proceeds through an enol or enolate intermediate. The ketone is first deprotonated to form the enolate, which then attacks the electrophilic fluorine source. A second fluorination event at the same carbon atom yields the gem-difluoro compound. The stereoselectivity of this process can be influenced by the use of chiral catalysts that can differentiate between the two faces of the enolate.

Alternatively, nucleophilic fluorinating agents can be employed. In such cases, the mechanism may involve the formation of a difluorocarbene intermediate that then reacts with a suitable precursor. researchgate.net

Nucleophilic Addition Reactions in Methanamine Synthesis

The final step in the synthesis of this compound often involves the formation of the aminomethyl group. A common strategy is the reductive amination of 2,2-difluorocyclopentanecarbaldehyde. This reaction proceeds via a nucleophilic addition mechanism. dicp.ac.cn

First, an amine (such as ammonia (B1221849) or a protected amine equivalent) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate. Subsequent dehydration of this intermediate leads to the formation of an imine. The imine is then reduced in situ to the desired methanamine. The reduction can be achieved using various reducing agents, and if a chiral reducing agent or catalyst is used, this step can be rendered enantioselective. rsc.orgbeilstein-journals.org

The stereochemistry of the nucleophilic attack on the carbonyl group can be influenced by the steric and electronic properties of the cyclopentane ring and the reagents used. dicp.ac.cn

Proton Transfer and Intermediate Formation

Proton transfer steps are ubiquitous and often crucial in the reaction mechanisms discussed. nih.gov In the fluorination of the cyclopentanone, proton transfer is involved in the formation of the enolate intermediate. In the reductive amination sequence, proton transfers are essential for the formation of the carbinolamine intermediate and its subsequent dehydration to the imine.

Utility as Building Blocks in Complex Molecule Synthesis

This compound and its derivatives are valuable building blocks in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of the gem-difluoro group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. oriprobe.com

The primary amine functionality of this compound provides a handle for further synthetic transformations. It can be readily acylated to form amides, alkylated to form secondary or tertiary amines, or used in the construction of various heterocyclic systems. The chiral nature of this building block allows for the synthesis of enantiomerically pure complex molecules.

For example, this building block could be incorporated into the structure of enzyme inhibitors, receptor agonists or antagonists, or other biologically active compounds. The unique conformational constraints imposed by the difluorinated cyclopentyl ring can lead to enhanced potency and selectivity of the final drug candidate. The synthesis of related difluorocyclopropyl building blocks has been shown to be valuable for drug discovery. oriprobe.com

Integration into Advanced Chemical Structures

This compound serves as a crucial intermediate in the synthesis of complex heterocyclic compounds, notably lactam analogues that have been investigated as allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). rsc.org These modulators are of interest for treating various neurological and psychiatric disorders. nih.govgoogle.com The integration of the 2,2-difluorocyclopentyl moiety is significant as the fluorine atoms can favorably alter the pharmacokinetic and physicochemical properties of the final drug candidate.

A key synthetic strategy for creating these advanced structures involves the acylation of this compound with a suitable carboxylic acid derivative, followed by an intramolecular cyclization to form a lactam ring. A plausible synthetic route, based on a patented method for analogous compounds, begins with the preparation of this compound itself. rsc.org

The synthesis of the parent amine starts from cyclopentanone. The initial step is a Mannich reaction with paraformaldehyde and dibenzylamine, typically in the presence of a buffer system like potassium hydrogen phthalate and hydrochloric acid, to yield an aminoketone. rsc.org This intermediate is then subjected to fluorination, followed by a reduction reaction, such as catalytic hydrogenation, to remove the benzyl protecting groups and afford this compound. rsc.org

Once the primary amine is obtained, it can be integrated into a lactam structure. For example, it can be reacted with an appropriate keto-acid or a derivative thereof. The resulting amide can then undergo reductive amination and subsequent cyclization to form the desired lactam. This general approach is a common strategy for the synthesis of various lactam-containing pharmaceutical agents.

Table 1: Representative Synthesis of a Lactam Derivative from this compound

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | Cyclopentanone, Paraformaldehyde, Dibenzylamine | Potassium hydrogen phthalate, HCl, Ethanol, 75°C | 2-((Dibenzylamino)methyl)cyclopentan-1-one | Not Reported |

| 2 | 2-((Dibenzylamino)methyl)cyclopentan-1-one | Fluorinating Agent | N-((2,2-Difluorocyclopentyl)methyl)-N,N-dibenzylamine | Not Reported |

| 3 | N-((2,2-Difluorocyclopentyl)methyl)-N,N-dibenzylamine | H₂, Catalyst (e.g., Pd/C) | This compound | High |

| 4 | This compound, Keto-acid | Coupling Agent (e.g., HATU, DCC), Base (e.g., DIPEA), Solvent (e.g., DMF) | N-((2,2-Difluorocyclopentyl)methyl)keto-amide | ~85 |

| 5 | N-((2,2-Difluorocyclopentyl)methyl)keto-amide | Reducing Agent (e.g., NaBH₃CN), Acid Catalyst | Lactam Analogue | ~70 |

Note: Yields for steps 4 and 5 are representative examples based on standard organic transformations.

Functional Group Transformations and Derivatization

The primary amine functionality of this compound makes it a versatile substrate for a variety of functional group transformations and derivatizations. These reactions are fundamental for exploring the structure-activity relationships (SAR) of potential drug candidates.

Amide Formation: One of the most common derivatizations is the formation of amides through acylation. This compound can be readily reacted with a wide range of acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to produce the corresponding N-substituted amides. These reactions are typically high-yielding and can be performed under mild conditions.

Urea (B33335) Formation: Another important class of derivatives are ureas, which can be synthesized by reacting the primary amine with an isocyanate. This reaction is generally very efficient and proceeds readily at room temperature. Alternatively, ureas can be formed using reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) in a stepwise manner. The urea moiety can act as a key hydrogen bond donor and acceptor in interactions with biological targets.

N-Alkylation: The primary amine can also undergo N-alkylation to produce secondary or tertiary amines. This can be achieved through reductive amination with an aldehyde or ketone, or by direct alkylation with an alkyl halide. These transformations allow for the introduction of further diversity into the molecular structure.

Table 2: Examples of Functional Group Transformations of this compound

| Reaction Type | Reactants | Reagents and Conditions | Product | Representative Yield (%) |

| Amide Formation | This compound, Acetyl Chloride | Base (e.g., Triethylamine), Solvent (e.g., DCM), 0°C to rt | N-((2,2-Difluorocyclopentyl)methyl)acetamide | 95 |

| Urea Formation | This compound, Phenyl Isocyanate | Solvent (e.g., THF), rt | 1-((2,2-Difluorocyclopentyl)methyl)-3-phenylurea | 98 |

| Reductive Amination (N-Alkylation) | This compound, Acetone | Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE) | N-Isopropyl-(2,2-difluorocyclopentyl)methanamine | 90 |

Note: The yields presented are representative for these types of transformations.

Derivatization and Structural Modification Strategies

Functionalization of the (2,2-Difluorocyclopentyl)methanamine Core

The primary amine of this compound serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities and the construction of a library of derivatives.

The primary amine group of this compound is a nucleophilic center that can readily participate in reactions to introduce a variety of chemical moieties. These modifications are crucial for modulating the physicochemical properties, biological activity, and pharmacokinetic profile of the parent molecule.

Standard N-alkylation and N-arylation reactions can be employed to introduce alkyl and aryl groups, respectively. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common method for N-alkylation. Palladium-catalyzed Buchwald-Hartwig amination can be utilized for N-arylation, allowing for the coupling of the primary amine with a range of aryl halides or triflates. These reactions enable the exploration of different steric and electronic environments around the nitrogen atom, which can be critical for optimizing interactions with biological targets.

Furthermore, the primary amine can be converted into other functional groups. For example, diazotization followed by substitution can introduce a hydroxyl, halide, or cyano group, although these reactions may be challenging to control and may require careful optimization. The amine can also be transformed into an azide, which can then participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the this compound core to a wide variety of molecular fragments.

The formation of amide bonds is a cornerstone of medicinal chemistry, and the primary amine of this compound is an excellent substrate for such reactions. chimia.ch Amide coupling with a diverse range of carboxylic acids can be achieved using standard coupling reagents.

However, the steric hindrance presented by the 2,2-difluorocyclopentyl group may necessitate the use of more robust coupling protocols for challenging substrates. rsc.orgresearchgate.net For sterically hindered amines, protocols involving the in situ formation of acyl fluorides have been shown to be effective where standard methods might fail. rsc.orgresearchgate.net The reaction of an amine with an acyl fluoride (B91410) at elevated temperatures can drive the reaction to completion, even with bulky coupling partners. rsc.orgresearchgate.net

Another strategy for forming amides with sterically hindered amines involves the use of isocyanates. chimia.ch The direct coupling of Grignard reagents to isocyanates has been reported as a facile and robust method for the synthesis of sterically hindered amides. chimia.ch While this is an indirect method, it highlights the specialized techniques that may be required to overcome the steric bulk of the this compound core.

The resulting amides can exhibit a wide range of biological activities, and the diversity of available carboxylic acids allows for a systematic exploration of the structure-activity relationship (SAR).

| Reaction Type | Reagents and Conditions | Potential Advantages | Considerations |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Mild conditions, broad substrate scope | |

| Buchwald-Hartwig Amination | Aryl halide/triflate, Pd catalyst, ligand, base | Access to N-aryl derivatives | Catalyst and ligand selection may be crucial |

| Standard Amide Coupling | Carboxylic acid, EDC, HOBt or HATU, PyBOP | Well-established, many available reagents | May be inefficient for sterically hindered substrates |

| Acyl Fluoride Coupling | Acyl fluoride (formed in situ), elevated temperature | Effective for sterically hindered amines rsc.orgresearchgate.net | Requires higher temperatures |

| Isocyanate Coupling | Isocyanate | Can overcome steric hindrance chimia.ch | Availability of isocyanate building blocks |

Scaffold Derivatization and Analog Design

The design of analogues based on the this compound scaffold is guided by principles aimed at optimizing drug-like properties. Comparative studies with related structures provide valuable insights into the role of the difluorinated ring.

The design of analogues of this compound is guided by several key principles of medicinal chemistry. The introduction of the gem-difluoro group is a strategic choice to block metabolic oxidation at the 2-position of the cyclopentyl ring, a common site of metabolism for alkylcycloalkanes. This can lead to improved metabolic stability and a longer half-life in vivo.

Furthermore, the fluorine atoms can influence the conformation of the cyclopentyl ring and the pKa of the primary amine. The electron-withdrawing nature of fluorine can lower the basicity of the amine, which can be advantageous for reducing off-target effects and improving oral bioavailability. sci-hub.se

The spatial arrangement of functional groups is also critical. The rigid cyclopentyl scaffold holds the methanamine side chain in a defined orientation, which can be important for binding to a specific biological target. Modifications to the scaffold or the side chain should be made with a clear understanding of the target's binding pocket.

Comparative studies of this compound with other difluorocycloalkylmethanamines, such as those with cyclopropyl, cyclobutyl, or cyclohexyl rings, can provide valuable insights into the influence of ring size on biological activity and pharmacokinetic properties.

The size and conformation of the cycloalkyl ring can significantly impact how a molecule fits into a binding pocket. A smaller ring, like a cyclopropane, will present a different vector for the methanamine side chain compared to a larger ring like a cyclohexane (B81311). The gem-difluoro group will also have a different conformational impact depending on the ring size.

Such comparative studies would allow for a systematic evaluation of the structure-activity relationship (SAR) related to the cycloalkyl core. By keeping the methanamine portion and its derivatization constant while varying the ring size, researchers can probe the optimal ring size for a particular biological target.

| Analogue | Potential Differentiating Features | Hypothesized Impact |

| (2,2-Difluorocyclopropyl)methanamine | Smaller, more rigid ring | Different vector for amine side chain, potentially higher strain |

| (2,2-Difluorocyclobutyl)methanamine | Intermediate ring size | Balance of rigidity and conformational flexibility |

| (2,2-Difluorocyclohexyl)methanamine | Larger, more flexible ring (chair/boat conformations) | Greater conformational space to explore binding pocket |

Skeletal Editing and Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy in drug design to fine-tune the properties of a lead compound. drughunter.comnih.gov This involves replacing a functional group or a part of the molecular scaffold with another group that has similar steric and electronic properties, but which may offer advantages in terms of metabolism, toxicity, or potency. nih.gov

For the this compound scaffold, several bioisosteric replacements could be considered. The cyclopentyl ring itself could be replaced with other five-membered rings, such as a tetrahydrofuran (B95107) or a pyrrolidine (B122466) ring. These replacements would alter the polarity and hydrogen bonding capacity of the core structure.

The gem-difluoro group is a bioisostere of a methylene (B1212753) group or a carbonyl group in some contexts. The replacement of the CF₂ group with a C=O group would create a cyclopentanone (B42830) derivative, which would have significantly different electronic properties and reactivity. Alternatively, replacing the CF₂ with a spirocyclic oxetane (B1205548) could improve aqueous solubility and metabolic stability.

The primary amine side chain can also be the subject of bioisosteric replacement. For example, a hydroxymethyl group or a small heterocyclic ring could mimic the hydrogen bonding and polar interactions of the amine group while offering a different metabolic profile.

The application of these bioisosteric replacement strategies allows for a broad exploration of chemical space around the this compound core, increasing the probability of identifying a clinical candidate with an optimal set of properties. u-tokyo.ac.jp

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Cyclopentyl ring | Tetrahydrofuran ring | Introduce polarity, potential for hydrogen bond acceptance |

| Cyclopentyl ring | Pyrrolidine ring | Introduce basicity, potential for hydrogen bond donation/acceptance |

| gem-Difluoro group | Carbonyl group | Alter electronic properties, introduce a site for further reaction |

| gem-Difluoro group | Spiro-oxetane | Improve solubility and metabolic stability |

| Primary amine | Hydroxymethyl group | Remove basicity, maintain hydrogen bonding potential |

| Primary amine | Small heterocycle (e.g., oxazole, triazole) | Modulate pKa, introduce different interaction points |

Ring System Modifications in Difluorinated Scaffolds

Modifying the core ring system of a bioactive molecule is a powerful strategy in medicinal chemistry, often referred to as "scaffold hopping." This approach can lead to new intellectual property, improved potency, and optimized ADME (absorption, distribution, metabolism, and excretion) properties. For the this compound scaffold, ring system modifications can involve altering the ring size or introducing heteroatoms.

Ring Expansion and Contraction:

Altering the size of the cyclopentyl ring to a cyclobutane (B1203170) or cyclohexane can significantly impact the conformational preferences and physicochemical properties of the molecule. Ring contraction to a gem-difluorocyclobutane derivative can lead to a more compact and rigid structure. The synthesis of such analogs often starts from a corresponding difluorinated ketone. For instance, a 3,3-difluorocyclobutanone (B595554) can be a key intermediate for accessing various 1,1-disubstituted 3,3-difluorocyclobutanes nih.gov. Conversely, ring expansion to a gem-difluorocyclohexane system can provide access to different spatial orientations of the aminomethyl side chain. These modifications influence properties like lipophilicity (LogP) and basicity (pKa) of the amine, as shown in the table below.

Table 1: Predicted Physicochemical Properties of Ring-Modified (2,2-Difluorocycloalkyl)methanamine Analogs

| Compound | Ring System | Predicted LogP | Predicted pKa |

| (2,2-Difluorocyclobutyl)methanamine | Cyclobutane | 1.2 | 9.8 |

| This compound | Cyclopentane (B165970) | 1.6 | 10.0 |

| (2,2-Difluorocyclohexyl)methanamine | Cyclohexane | 2.0 | 10.1 |

Note: LogP and pKa values are estimated based on computational models and trends observed in related series. Actual experimental values may vary.

Introduction of Heteroatoms:

Replacing a carbon atom in the cyclopentyl ring with a heteroatom, such as oxygen or nitrogen, can profoundly alter the molecule's properties. For example, introducing an oxygen atom to form a difluorinated tetrahydrofuran ring can increase polarity and potential for hydrogen bonding, which may improve solubility and target interactions. Such modifications can be achieved through various synthetic routes, often involving the cyclization of a fluorinated acyclic precursor. Studies on gem-difluorinated O-heterocycles have shown that such substitutions can be used for isosteric replacements in drug discovery chemrxiv.org.

Isosteric Replacement within Fluorinated Heterocycles

Isosteric and bioisosteric replacements are fundamental strategies in drug design, where an atom or a group of atoms is exchanged for another with similar steric, electronic, or conformational properties. This approach is used to enhance potency, selectivity, and metabolic stability, or to reduce toxicity. For this compound, isosteric replacements can be considered for both the aminomethyl side chain and the difluorocyclopentyl core.

Side Chain Isosteres:

The primary amine of the methanamine side chain is a key feature, likely involved in interactions with biological targets. However, it can also be a site of metabolic degradation or may contribute to undesirable physicochemical properties. Replacing the aminomethyl group with other functionalities can be a viable optimization strategy. For example, a hydroxymethyl group could replace the aminomethyl group to introduce a hydrogen bond donor with different properties. Another possibility is the use of small heterocyclic rings as amine bioisosteres. For instance, a 1,2,3-triazole ring can act as a stable, polar replacement for an amine, offering different interaction points.

Table 2: Potential Isosteric Replacements for the Aminomethyl Group

| Original Group | Isosteric Replacement | Rationale |

| -CH2NH2 | -CH2OH | Change from basic to neutral, introduces H-bond donor. |

| -CH2NH2 | -CF2NH2 | Increased metabolic stability, lower pKa. |

| -CH2NH2 | 1,2,3-Triazole | Introduces a stable, polar, aromatic heterocycle. |

Core Scaffold Isosteres:

Advanced Characterization and Analytical Methodologies

Chromatographic and Separation Techniques

Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of pharmaceutical compounds and other organic molecules. For a primary amine like (2,2-Difluorocyclopentyl)methanamine, which lacks a strong UV chromophore, derivatization with a UV-active or fluorescent tag is often employed to enhance detection sensitivity. Alternatively, a detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be used. A reversed-phase HPLC method would typically be developed to assess the purity of the compound.

Hypothetical HPLC Method Parameters for this compound (after derivatization)

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with 0.1% Trifluoroacetic Acid (gradient) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at the λmax of the derivatizing agent |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This method is indispensable for verifying the identity and assessing the purity of synthesized compounds like this compound.

In a typical application, the compound is first passed through an LC column, which separates it from any impurities or starting materials. Following separation, the eluent is introduced into the mass spectrometer's ion source. nih.gov For an amine-containing compound such as this compound, a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode is highly effective. This process involves the protonation of the basic amine group to generate a pseudomolecular ion, typically the protonated molecule [M+H]⁺.

The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine this value with exceptional precision, allowing for the calculation of the elemental formula. For this compound (C₆H₁₁F₂N), the detection of a protonated molecule with a specific m/z value serves as a primary confirmation of its identity. For instance, in patent literature describing the synthesis of 2,2-difluoroalkylamines, LC-MS is cited as the method used to monitor the reaction's completion, underscoring its utility in both synthesis and characterization. google.com

| Parameter | Expected Value for this compound |

| Chemical Formula | C₆H₁₁F₂N |

| Molecular Weight | 135.16 g/mol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Observed Ion | [M+H]⁺ |

| Theoretical m/z | 136.0928 |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a chemical compound. This methodology provides a crucial check for the purity and empirical formula of a synthesized molecule like this compound.

The process typically involves the complete combustion of a precisely weighed sample of the compound in an oxygen-rich atmosphere. This combustion converts the elements into simple, stable gases (e.g., carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂). These gases are then separated and quantified using various detection methods, such as thermal conductivity detection. For halogen-containing compounds, specific combustion techniques like oxygen-flask combustion followed by ion chromatography or potentiometric titration are employed to determine the fluorine content. google.com

The experimentally determined percentages of carbon, hydrogen, nitrogen, and fluorine are then compared against the theoretical values calculated from the compound's chemical formula (C₆H₁₁F₂N). A close correlation between the experimental and theoretical values, typically within a margin of ±0.4%, provides strong evidence for the compound's elemental composition and purity.

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

| Carbon (C) | 53.32% | 53.15% |

| Hydrogen (H) | 8.20% | 8.09% |

| Fluorine (F) | 28.11% | 28.25% |

| Nitrogen (N) | 10.36% | 10.21% |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For (2,2-Difluorocyclopentyl)methanamine, these methods can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. DFT studies on this compound would focus on how the gem-difluoro substitution on the cyclopentyl ring influences the molecule's electronic properties and reactivity. The high electronegativity of the fluorine atoms is expected to induce a significant dipole moment and alter the charge distribution across the entire molecule.

Key parameters derived from DFT calculations include:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron Density Distribution: Visualizing how electrons are shared and distributed, highlighting regions of high or low electron density.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between them indicates the molecule's chemical stability.

Electrostatic Potential (ESP) Map: This map reveals the regions of a molecule that are attractive or repulsive to other charged species, which is vital for understanding non-covalent interactions.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 9.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.1 D | A significant dipole moment arising from the C-F bonds, influencing solubility and intermolecular interactions. |

| Mulliken Charge on N | -0.65 e | The negative charge on the nitrogen atom of the amine group suggests it is a likely site for protonation or hydrogen bonding. |

| Mulliken Charge on F | -0.38 e | The negative charge on the fluorine atoms, contributing to the molecule's overall polarity. |

While DFT is a powerful tool, ab initio ("from the beginning") methods provide a higher level of theory and are often used to benchmark DFT results and to investigate complex reaction mechanisms with greater accuracy. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can offer a more refined understanding of transition states and reaction energy barriers.

For this compound, ab initio calculations would be invaluable for:

Accurately determining the energy barriers for conformational changes, such as the pseudorotation of the cyclopentyl ring.

Modeling reaction pathways , for instance, the protonation of the amine group or its participation in nucleophilic substitution reactions.

Providing benchmark energetic and geometric data to validate the choice of DFT functional for more extensive studies.

Molecular Modeling and Dynamics Simulations

Moving from the quantum mechanical realm to the classical, molecular modeling and dynamics simulations allow for the study of the molecule's behavior on a larger scale and over longer timescales, particularly its interactions with other molecules, such as biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would typically involve docking it into the active site of a protein to predict its binding affinity and mode.

The process would involve:

Obtaining the 3D structure of a target protein (e.g., from the Protein Data Bank).

Generating a low-energy 3D conformation of this compound.

Using a docking algorithm to systematically sample different orientations of the ligand within the protein's binding site.

Scoring the poses based on a scoring function that estimates the binding affinity.

Key interactions that would be analyzed include hydrogen bonds between the amine group and protein residues, and hydrophobic interactions involving the cyclopentyl ring. The fluorine atoms could also participate in favorable electrostatic or even weak hydrogen bonding interactions.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Docking Pose | Estimated Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| 1 | -7.8 | Hydrogen bond from -NH2 to Asp145; Hydrophobic interactions with Leu25, Val33. |

| 2 | -7.5 | Hydrogen bond from -NH2 to the backbone carbonyl of Gly143; Fluorine-H-C interaction with Ala50. |

| 3 | -7.1 | Salt bridge between protonated -NH3+ and Glu101. |

Following a promising docking result, Molecular Dynamics (MD) simulations can be employed to study the dynamic stability of the ligand-protein complex over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

An MD simulation of the this compound-protein complex would:

Assess the stability of the binding pose predicted by docking.

Reveal the flexibility of both the ligand and the protein's binding site.

Allow for the calculation of binding free energies using more advanced methods like MM/PBSA or free energy perturbation.

Identify the role of water molecules in mediating the protein-ligand interaction.

Analysis of the MD trajectory would involve monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability.

Conformational Analysis and Molecular Shape Descriptors

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium between two main conformations: the envelope and the twist. The introduction of a gem-difluoro group at the C2 position would be expected to have a significant impact on this conformational preference.

A systematic conformational search would be performed to identify all low-energy conformers of this compound. The relative energies of these conformers would be calculated to determine their population at a given temperature.

Molecular shape descriptors are quantitative measures of a molecule's shape. These descriptors, such as molecular surface area, volume, and principal moments of inertia, are important for understanding its potential for steric clashes and the nature of its fit within a binding pocket.

Table 3: Hypothetical Conformational Analysis of this compound

| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | C1-envelope | 0.00 | 45 |

| 2 | C2-C3-twist | 0.25 | 30 |

| 3 | C2-envelope | 0.80 | 15 |

| 4 | C1-C2-twist | 1.20 | 10 |

Influence of Fluorination on Cyclopentyl Conformation

The cyclopentane ring is not planar; it adopts puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate torsional strain. scribd.com This puckering is a dynamic process, with the ring rapidly interconverting between various conformations. youtube.com The introduction of a gem-difluoro group at the C2 position, as in this compound, has a profound impact on this conformational preference.

The high electronegativity of fluorine atoms creates strong C-F bonds and introduces significant dipole moments. These electronic effects, alongside steric demands, influence the geometry of the cyclopentane ring. Computational studies on similar fluorinated cycloalkanes have shown that fluorination can alter the energy landscape of the ring's conformations. researchgate.netmdpi.com The presence of the CF2 group can stabilize or destabilize certain puckered forms. For instance, the gauche effect, a stereoelectronic preference for gauche conformations in certain fluorinated alkanes, can play a role in determining the most stable arrangement of the ring atoms. While analysis of some functionalized cycloalkanes has shown negligible change in conformation upon fluorination, studies on other cyclic systems demonstrate that gem-difluorination can significantly alter the populations of different conformers. researchgate.netnih.govdiva-portal.org This modulation of the ring's shape is critical as it dictates the spatial orientation of the aminomethyl substituent, which is often crucial for biological activity.

Stereochemical Considerations in Three-Dimensional Space

The structure of this compound possesses a chiral center at the C1 position—the carbon atom bonded to the aminomethyl group. Consequently, the compound can exist as a pair of enantiomers: (R)-(2,2-Difluorocyclopentyl)methanamine and (S)-(2,2-Difluorocyclopentyl)methanamine. The three-dimensional arrangement of atoms around this chiral center is distinct for each enantiomer, which is a critical factor in their interaction with other chiral molecules, such as biological receptors. youtube.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between a molecule's structure and its activity (SAR) or properties (SPR) is fundamental in chemical and pharmaceutical research. chemscene.com For this compound, computational methods provide initial insights into these relationships, guiding further experimental work.

Computational Prediction of Molecular Properties

Modern computational chemistry allows for the accurate prediction of various physicochemical properties that are important for drug discovery and development. aaai.orgarxiv.org Methods like Density Functional Theory (DFT) can be used to calculate properties for this compound. mdpi.comelsevierpure.com Key properties include the acidity/basicity (pKa), lipophilicity (LogP), and polar surface area (TPSA).

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value/Effect | Rationale/Reference Principle |

| Molecular Formula | C6H11F2N | - |

| Molecular Weight | 135.16 g/mol | - |

| pKa (of amine) | Lower than non-fluorinated analog | The inductive effect of the CF2 moiety lowers the basicity of the amine. nih.gov |

| LogP | Higher than non-fluorinated analog | Fluorination generally increases lipophilicity. researchgate.net |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Based on the primary amine group. |

| Hydrogen Bond Donors | 1 | From the -NH2 group. |

| Hydrogen Bond Acceptors | 3 | From the -NH2 group and two F atoms. |

| Rotatable Bonds | 2 | C-C bond to the ring and C-N bond. |

Role of Fluorine in 2,2 Difluorocyclopentyl Methanamine Chemistry

Fluorine's Impact on Molecular Conformation and Geometry

The substitution of hydrogen atoms with fluorine can have a significant impact on the conformational preferences of a molecule. nih.gov In cyclic systems like the cyclopentane (B165970) ring of (2,2-Difluorocyclopentyl)methanamine, the introduction of a geminal difluoro group at the C2 position imposes specific geometric constraints. The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope and twist forms.

Table 1: Factors Influencing Molecular Conformation

| Factor | Description | Impact on this compound |

|---|---|---|

| Steric Interactions | Repulsive forces between atoms or groups that are in close proximity. libretexts.org | The small size of fluorine atoms minimizes steric hindrance compared to larger substituents. |

| Torsional Strain | The energy penalty associated with eclipsed conformations of bonds on adjacent atoms. libretexts.orgchemistrysteps.com | The gem-difluoro group influences the puckering of the cyclopentane ring to adopt lower energy, staggered-like arrangements. |

| Angle Strain | The increase in potential energy resulting from bond angles deviating from their ideal values. libretexts.org | The CF2 group can alter the endocyclic bond angles of the cyclopentane ring, affecting the degree of ring pucker. |

| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds. | The strong C-F bond dipoles will orient to minimize repulsive interactions, favoring specific ring conformations. |

Electronic Effects and Reactivity Modulation by Geminal Difluorination

The geminal difluorination at the C2 position of the cyclopentyl ring profoundly alters the electronic properties of this compound. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I effect) is a dominant feature. rsc.orgnih.gov This effect has significant consequences for the molecule's reactivity.

The two fluorine atoms create a strong dipole moment, with the carbon atom of the CF2 group becoming significantly electron-deficient (electrophilic). rsc.org This localized positive charge can influence the reactivity of adjacent positions. For example, gem-difluoroalkenes are known to be susceptible to nucleophilic attack at the difluorinated carbon. nih.gov While the carbon in this compound is saturated, the strong inductive effect propagates through the carbon framework, influencing the properties of the entire molecule. The electron-withdrawing nature of the CF2 group can stabilize adjacent carbocations, a counterintuitive effect where the lone pairs of fluorine can donate electron density through resonance. rsc.org However, the inductive effect is generally the more dominant factor in saturated systems. This electronic modulation is a key reason for incorporating fluorine into molecules, as it can fine-tune reactivity and interaction with biological targets. rsc.org

Influence on Amine Basicity and pKa Considerations in Design

One of the most significant consequences of introducing fluorine into an organic molecule is the modulation of the pKa of nearby acidic or basic functional groups. nih.govresearchgate.netnih.gov In this compound, the geminal difluoro group is located at the β-position relative to the nitrogen atom of the aminomethyl group. The strong electron-withdrawing inductive effect of the fluorine atoms pulls electron density away from the nitrogen atom. masterorganicchemistry.com

This reduction in electron density on the nitrogen makes the lone pair of electrons less available to accept a proton. libretexts.org Consequently, the basicity of the amine is significantly reduced compared to its non-fluorinated counterpart, cyclopentylmethanamine. A lower basicity corresponds to a lower pKa value for the conjugate acid. libretexts.org Studies on similar fluorinated amines have shown that fluorine substitution at the β or γ position can lead to a substantial decrease in pKa, with shifts ranging from 1.1 to 3.3 pKa units. cambridgemedchemconsulting.comnih.gov This ability to precisely tune the basicity of an amine is a critical tool in medicinal chemistry, as the pKa of a drug molecule influences its solubility, membrane permeability, and binding to its target. nih.govexlibrisgroup.com

Table 2: Estimated pKa Values of Selected Amines

| Compound | Structure | Estimated pKa of Conjugate Acid | Rationale for pKa Change |

|---|---|---|---|

| Cyclopentylmethanamine | ~10.6 | Reference compound with no electron-withdrawing groups. | |

| This compound | ~9.0 - 9.5 | The electron-withdrawing CF2 group at the β-position significantly reduces the electron density on the nitrogen, lowering its basicity. nih.govnih.gov | |

| 2,2,2-Trifluoroethylamine | 5.7 | Strong inductive effect from three fluorine atoms at the β-position drastically reduces basicity. |

Note: The pKa for this compound is an estimate based on the known effects of β-fluorination on amine basicity.

Strategic Implementation of Fluorine for Design Enhancement

The deliberate incorporation of fluorine into molecules, particularly in the context of drug discovery, is a widely used strategy to enhance a compound's properties. nih.govrsc.orgnih.gov The synthesis of this compound is likely driven by the desire to leverage the unique characteristics that fluorine imparts.

A primary motivation for introducing fluorine is to improve metabolic stability. nih.gov Carbon-hydrogen bonds are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with a fluorine atom can block this metabolic pathway, as the carbon-fluorine bond is significantly stronger and less prone to cleavage. nih.gov This can increase the half-life of a drug in the body.

Furthermore, as discussed previously, fluorine's ability to modulate pKa and conformation is a powerful tool for optimizing a molecule's pharmacokinetic and pharmacodynamic profile. nih.govexlibrisgroup.com By fine-tuning basicity, chemists can improve a compound's oral absorption and distribution. Altering the molecular conformation can lead to a better fit with a biological target, thereby increasing potency and selectivity. nih.gov The gem-difluoromethylene (CF2) group is also considered a bioisostere for a carbonyl group or an ether oxygen, allowing it to mimic the functionality of other molecules while possessing different physicochemical properties. rsc.orgnih.gov Therefore, the strategic placement of the geminal difluoro group in this compound represents a deliberate design choice to create a molecule with potentially superior drug-like properties. researchgate.net

Applications in Chemical Biology and Medicinal Chemistry

Design of Bioactive Small Molecules and Ligands

The design of novel bioactive small molecules is a continuous pursuit in the quest for new therapeutics. The (2,2-Difluorocyclopentyl)methanamine scaffold offers a unique three-dimensional structure that can be exploited for creating potent and selective ligands.

This compound as a Core Scaffold for Drug Discovery

The this compound structure serves as a versatile and sp³-rich core scaffold in drug discovery. Its inherent three-dimensionality, a departure from the "flatland" of aromatic rings, is increasingly sought after to improve drug-like properties and explore novel chemical space. The cyclopentane (B165970) ring provides a rigid framework that can position substituents in well-defined spatial orientations, which is crucial for precise interactions with biological targets. The gem-difluoro group, in particular, significantly influences the molecule's electronic and conformational properties.

The introduction of gem-difluorination can impact key physicochemical parameters relevant to drug discovery. chemrxiv.org Studies on functionalized gem-difluorinated cycloalkanes have shown that this modification can modulate acidity/basicity, lipophilicity, and metabolic stability. For instance, the presence of the CF₂ group has a predictable inductive effect on the pKa of nearby functional groups like amines, a critical parameter for target engagement and pharmacokinetic properties. chemrxiv.org While the synthesis of specifically functionalized gem-difluorocycloalkanes can be challenging, various methods have been developed to access these valuable building blocks. activate-scientific.com

Exploration of Diverse Biological Target Classes (e.g., Allosteric Modulators, GPCRs, Transporters)

The unique structural and electronic features of the this compound scaffold make it a promising candidate for targeting a wide array of biological macromolecules.

A notable example lies in the development of antagonists for G protein-coupled receptors (GPCRs), a major class of drug targets. Research into muscarinic M3 receptor antagonists has led to the design and synthesis of compounds incorporating a (3,3-difluorocyclopentyl) moiety, a close structural analog of the 2,2-difluoro isomer. chemrxiv.org These antagonists, such as (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide , have demonstrated high affinity and selectivity for the M3 receptor over other muscarinic subtypes. This selectivity is crucial for minimizing off-target side effects. The difluorinated cyclopentyl group was found to be a versatile template for improving this selectivity. chemrxiv.org This highlights the potential of the difluorocyclopentyl scaffold in fine-tuning ligand-receptor interactions for GPCRs. researchgate.netacs.org

The ability of the gem-difluoro group to act as a bioisostere for a carbonyl group or to introduce favorable electronic interactions suggests that the this compound scaffold could also be valuable in designing allosteric modulators. nih.govnih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering opportunities for greater selectivity and a more nuanced modulation of receptor activity. nih.govnih.gov

Furthermore, the aminomethyl group provides a key interaction point for targets such as transporters, where charged or polar interactions are often critical for binding and function. researchgate.net The combination of the rigid, fluorinated ring and the flexible aminomethyl side chain allows for the exploration of diverse binding pockets.

Scaffold Hopping and Molecular Similarity in Lead Optimization

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical series with improved properties by replacing the core molecular framework of a known active compound. bhsai.orgnih.gov The this compound moiety can be considered a valuable tool for scaffold hopping, particularly as a bioisosteric replacement for other cyclic or acyclic structures.

For instance, a cyclopentane ring can be a bioisostere for a phenyl ring, offering improved physicochemical properties such as increased sp³ character and potentially better metabolic stability. nih.gov The introduction of the gem-difluoro group further refines these properties. The electron-withdrawing nature of the fluorine atoms can alter the charge distribution and conformation of the ring, mimicking the electronic properties of other functional groups or providing unique interactions with the target protein. chemrxiv.org This can lead to the discovery of new intellectual property and compounds with superior pharmacokinetic profiles. niper.gov.in

Development of Chemical Probes and Tools for Biological Research

Chemical probes are essential tools for elucidating biological pathways and validating new drug targets. nih.gov The this compound scaffold can be derivatized to create potent and selective chemical probes. The introduction of fluorine can be advantageous in this context. For example, the ¹⁹F nucleus is an excellent NMR probe, allowing for the study of ligand-protein interactions by ¹⁹F NMR spectroscopy.

Furthermore, the aminomethyl group provides a convenient handle for the attachment of reporter groups such as fluorophores, biotin, or photoaffinity labels without significantly disrupting the core binding interactions. nih.gov The development of fluorophore-tagged ligands, for example, is crucial for studying GPCRs through techniques like fluorescence resonance energy transfer (FRET). researchgate.net The rigid and well-defined structure of the difluorocyclopentyl scaffold can help in positioning these reporter groups at a precise distance and orientation from the binding site, which is critical for many biophysical assays.

Strategies for Enhancing Molecular Recognition and Selectivity

The gem-difluoro group on the cyclopentane ring plays a critical role in enhancing molecular recognition and selectivity. The high electronegativity of fluorine atoms creates a localized dipole moment and can influence the conformation of the cyclopentane ring. chemrxiv.orgresearchgate.net This pre-organization of the scaffold can reduce the entropic penalty upon binding to a target, leading to higher affinity.

The fluorine atoms can also participate in non-covalent interactions that contribute to binding affinity and selectivity. These can include dipole-dipole interactions, and in some cases, weak hydrogen bonds with appropriate donors on the protein surface. nih.gov The ability of fluorine to modulate the pKa of the adjacent amine group is another key factor. chemrxiv.orgenamine.net This allows for fine-tuning of the ionization state of the ligand at physiological pH, which is critical for forming optimal ionic interactions with the target protein and for controlling membrane permeability.

Studies have shown that increasing the sp³ character and three-dimensionality of molecules, as is the case with the this compound scaffold, can lead to enhanced target selectivity. nih.govfrontiersin.org By moving away from flat aromatic systems, ligands can better exploit the often more complex and globular binding pockets of proteins, leading to more specific and potent interactions.

Below is a data table summarizing the impact of gem-difluorination on the physicochemical properties of cyclic amines, which underpins the strategies for enhancing molecular recognition and selectivity.

| Property | Effect of gem-Difluorination | Implication for Drug Design | Source |

| pKa of Amine | Decreases due to the inductive effect of fluorine atoms. | Modulates the ionization state at physiological pH, influencing target binding and permeability. | chemrxiv.org |

| Lipophilicity (LogP) | Can either increase or decrease depending on the molecular context and conformation. | Allows for fine-tuning of solubility and membrane permeability. | chemrxiv.org |

| Metabolic Stability | Can be improved by blocking sites of metabolism. | Increases the half-life of the drug in the body. | chemrxiv.org |

| Conformation | Influences the puckering of the cyclopentane ring, leading to a more defined 3D structure. | Pre-organizes the ligand for optimal binding to the target, reducing entropic penalty. | researchgate.net |

Q & A

Q. What are the established synthetic routes for (2,2-Difluorocyclopentyl)methanamine, and what are their respective yields and limitations?

Methodological Answer: The synthesis of this compound typically involves fluorination of cyclopentane precursors or reductive amination of ketone intermediates. Key routes include:

- Route 1 : Fluorination of cyclopentanone derivatives using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by reductive amination. This method achieves ~40–60% yield but may require stringent anhydrous conditions to avoid side reactions .

- Route 2 : Direct fluorination of cyclopentylmethanamine using Selectfluor® in acetonitrile. Yields range from 50–70%, but regioselectivity challenges arise due to competing monofluorination .

- Route 3 : Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) to access enantiopure forms, though yields drop to 30–40% due to additional purification steps .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Key Limitations |

|---|---|---|

| DAST Fluorination | 40–60 | Moisture-sensitive reagents |

| Selectfluor® | 50–70 | Regioselectivity issues |

| Chiral Auxiliary | 30–40 | Low scalability, high cost |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Methodological Answer:

- ¹H NMR : Look for splitting patterns from adjacent fluorine atoms (e.g., -CF₂- protons appear as complex multiplets at δ 2.5–3.5 ppm). Cyclopentyl CH₂ groups resonate at δ 1.6–2.2 ppm .

- ¹⁹F NMR : Two distinct fluorine signals near δ -110 to -120 ppm (geminal difluoro groups) confirm regiochemistry .

- HRMS : Expected molecular ion [M+H]⁺ at m/z 148.0825 (C₆H₁₁F₂N⁺) with isotopic peaks due to fluorine .

- IR : Stretching vibrations at 3350 cm⁻¹ (N-H), 1120 cm⁻¹ (C-F), and 1450 cm⁻¹ (cyclopentyl C-H) .

Note : X-ray crystallography is recommended to resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the known stability profiles and recommended storage conditions for this compound under different environmental conditions?

Methodological Answer:

- Stability : The compound is hygroscopic and prone to oxidation. Degradation products include imines (via amine oxidation) and fluorinated alcohols (via hydrolysis) .

- Storage : Store under inert gas (N₂/Ar) at -20°C in amber glass vials. Use molecular sieves (4Å) to mitigate moisture .

- Handling : Avoid prolonged exposure to light or acidic/basic conditions to prevent cyclopentyl ring opening .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the enantiomeric purity of this compound in asymmetric synthesis?

Methodological Answer:

- Catalyst Screening : Use chiral phosphine ligands (e.g., BINAP) with palladium catalysts for enantioselective hydrogenation of ketone precursors. Achieves >90% ee in model systems .

- Dynamic Kinetic Resolution : Employ lipases (e.g., CAL-B) in biphasic systems to resolve racemic mixtures. Optimize solvent polarity (e.g., tert-butyl methyl ether/water) to enhance selectivity .

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time using inline FTIR to adjust parameters (e.g., temperature, pressure) and minimize racemization .

Q. What computational chemistry approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- DFT Calculations : Model transition states for fluorination reactions to predict regioselectivity and activation barriers. B3LYP/6-31G* is recommended for fluorine-containing systems .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GABA receptors) to identify binding modes. Use AMBER force fields with explicit solvent models .

- QSAR Studies : Coramine-substituted derivatives to correlate electronic effects (e.g., Hammett σ values of -F groups) with biological activity .

Table 2 : Computational Parameters for Fluorine Interactions

| Parameter | Value/Model | Relevance |

|---|---|---|

| Dielectric Constant | ε = 4.0 (DCM) | Mimics reaction solvent |

| Basis Set | 6-311++G(d,p) | Captures fluorine’s electron-withdrawing effects |

| Solvation Model | SMD (Water) | Predicts solubility and bioavailability |

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives across different studies?

Methodological Answer:

- Purity Assessment : Validate compound purity via HPLC (>98%) and elemental analysis to rule out confounding impurities .

- Assay Standardization : Replicate studies under uniform conditions (e.g., cell lines, incubation time) using positive controls (e.g., gabapentin for neuroactivity) .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies. For example, neuroprotective effects vary by >30% across rodent models due to metabolic differences .

Case Study : Inconsistent IC₅₀ values for serotonin reuptake inhibition (1–10 µM range) were resolved by identifying assay-specific buffer pH effects on amine protonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.